Barium niobium oxide (BaNb2O6)

Catalog No.
S1511235
CAS No.
12009-14-2
M.F
Ba(NbO3)2
BaNb2O6
M. Wt
572.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barium niobium oxide (BaNb2O6)

CAS Number

12009-14-2

Product Name

Barium niobium oxide (BaNb2O6)

IUPAC Name

barium(2+);niobium(5+);oxygen(2-)

Molecular Formula

Ba(NbO3)2
BaNb2O6

Molecular Weight

572.5 g/mol

InChI

InChI=1S/2Ba.2Nb.7O/q2*+2;2*+5;7*-2

InChI Key

FKKSQMDUUDBSGH-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Nb+5].[Nb+5].[Ba+2].[Ba+2]

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Nb+5].[Nb+5].[Ba+2].[Ba+2]

Ferroelectric and Piezoelectric Properties

BaNb2O6 exhibits remarkable ferroelectric and piezoelectric properties. Ferroelectric materials display a spontaneous electric polarization that can be reversed by applying an external electric field. Piezoelectric materials, on the other hand, convert mechanical stress into electrical energy and vice versa. These properties make BaNb2O6 a potential candidate for:

  • Sensors: Due to its piezoelectric nature, BaNb2O6 can be used in various sensor applications, including pressure sensors, accelerometers, and vibration sensors.
  • MEMS (Microelectromechanical Systems): The combination of its ferroelectric and piezoelectric properties makes BaNb2O6 valuable for miniaturized devices like micro-actuators and micro-resonators used in MEMS technology.

Electro-optic and Photocatalytic Properties

BaNb2O6 also possesses electro-optic and photocatalytic properties, further expanding its research potential. Electro-optic materials alter their optical properties under the influence of an electric field. Photocatalysis involves using light to initiate chemical reactions. These properties make BaNb2O6 interesting for:

  • Optical modulators: BaNb2O6's electro-optic properties enable its use in devices that modulate light signals crucial for optical communication systems.
  • Photocatalysis: Research explores BaNb2O6's potential as a photocatalyst for various applications, including water splitting for hydrogen production, degradation of pollutants, and organic synthesis.

Other Research Areas

Beyond the aforementioned applications, BaNb2O6 is being investigated in other scientific research areas:

  • Solid-state electrolytes: Due to its ionic conductivity, BaNb2O6 is being explored as a potential material for solid-state electrolytes in next-generation batteries.
  • Biomaterials: Studies are underway to explore the biocompatibility and potential use of BaNb2O6 in biomedical applications, such as bone regeneration scaffolds.

Barium niobium oxide, with the chemical formula BaNb₂O₆, is a compound that belongs to the family of niobium oxides. It exhibits a perovskite-like structure and is characterized by its unique electrical and optical properties. This compound is often utilized in various applications, including electronics and catalysis, due to its high dielectric constant and stability at elevated temperatures. Barium niobium oxide is also known for its ferroelectric properties, making it a subject of interest in materials science and engineering.

The mechanism of BNT's ferroelectric and piezoelectric properties is complex and involves the displacement of Ba2+ cations within the perovskite structure. This displacement creates a polarization within the material, which can be manipulated by an electric field [].

The piezoelectric effect refers to the ability of BNT to generate an electric voltage when subjected to mechanical stress. Conversely, the application of an electric field can cause BNT to deform mechanically []. These properties make BNT valuable for various applications in sensor and actuator technologies.

, particularly in the presence of acids or bases. One notable reaction is its formation through the solid-state reaction between barium oxide (BaO) and niobium pentoxide (Nb₂O₅):

BaO+Nb2O5BaNb2O6\text{BaO}+\text{Nb}_2\text{O}_5\rightarrow \text{BaNb}_2\text{O}_6

This reaction typically requires high temperatures to facilitate the synthesis of barium niobium oxide from its constituent oxides. Additionally, barium niobium oxide can react with other metal oxides to form solid solutions or composite materials, which can enhance its properties for specific applications.

Several synthesis methods have been developed for producing barium niobium oxide:

  • Solid-State Reaction: This traditional method involves mixing barium oxide and niobium pentoxide in stoichiometric ratios and heating them at high temperatures to form barium niobium oxide.
  • Sol-Gel Method: This approach allows for better control over the stoichiometry and homogeneity of the final product. A precursor solution containing barium and niobium salts is prepared, which is then gelled and subsequently calcined to form the oxide.
  • Hydrothermal Synthesis: This method utilizes high-pressure and high-temperature conditions in an aqueous environment to facilitate the formation of barium niobium oxide from soluble precursors.
  • Electrochemical Synthesis: Recent advancements have introduced electrochemical techniques for synthesizing doped variants of barium niobium oxide, enhancing its properties for specific applications .

Barium niobium oxide has several significant applications:

  • Dielectric Materials: Due to its high dielectric constant, it is used in capacitors and other electronic components.
  • Ferroelectric Devices: Its ferroelectric properties make it suitable for non-volatile memory devices.
  • Catalysts: Barium niobium oxide serves as a catalyst in various

Studies on the interactions of barium niobium oxide with other materials reveal its compatibility with various metal oxides, enhancing composite material properties. The compound's interactions with solvents during synthesis also affect its crystallinity and morphology, which are crucial for determining its functional characteristics .

Barium niobium oxide shares similarities with several other compounds, particularly those in the perovskite family. Here are some comparable compounds:

CompoundStructure TypeUnique Features
Barium titanatePerovskiteHigh piezoelectric properties
Lead zirconatePerovskiteStrong ferroelectric behavior
Strontium titanatePerovskiteHigh dielectric constant
Lanthanum nickelatePerovskiteExhibits superconductivity at low temperatures

Barium niobium oxide is unique due to its specific combination of ferroelectricity and catalytic activity, making it particularly valuable in electronic and catalytic applications compared to these similar compounds.

High-energy ball milling (HEBM) enables the synthesis of BaNb₂O₆ at ambient conditions, bypassing high-temperature requirements. Using stoichiometric mixtures of barium carbonate (BaCO₃) and niobium pentoxide (Nb₂O₅) with a ball-to-powder ratio of 18.5:1, orthorhombic BaNb₂O₆ is formed within 3–4 hours of milling. Stainless steel reactors and balls (10 mm and 5 mm diameters) provide mechanical energy for solid-state reactions. X-ray diffraction (XRD) and Rietveld refinement confirm phase purity, with crystallite sizes ranging from micrometers to submicrometers. Raman spectroscopy identifies vibrational modes at 668 cm⁻¹, characteristic of orthorhombic structures. This method achieves a bandgap of 3.77–3.84 eV and specific capacitance of 3375.66 mF cm⁻², highlighting its suitability for electrochemical applications.

Table 1: HEBM Parameters for BaNb₂O₆ Synthesis

ParameterDetails
PrecursorsBaCO₃, Nb₂O₅
Milling Time3–4 hours
Ball-to-Powder Ratio18.5:1
Crystallite SizeSubmicrometer to micrometer scale
Bandgap (eV)3.77–3.84

Sol-Gel and Citrate Gel Synthesis Routes

Sol-gel and citrate gel methods produce nanocrystalline BaNb₂O₆ at reduced temperatures. The citrate gel route involves dissolving BaCl₂·6H₂O and NbF₅ in aqueous citric acid, followed by gelation at 100°C and calcination at 600°C. This yields 50 nm particles with a tetragonal phase, as confirmed by XRD. Similarly, the sol-gel method employs hydrofluoric acid (HF) to dissolve Nb₂O₅, which is mixed with BaCl₂ and citric acid, dried, and calcined at 750°C. These methods achieve dielectric constants of 900–1100 at 1 kHz, superior to solid-state-derived samples.

Table 2: Comparison of Gel-Based Methods

MethodTemperature (°C)Particle Size (nm)Dielectric Constant (1 kHz)
Citrate Gel600501000
Sol-Gel7501001100

Solid-State Reaction and Thermal Treatment Approaches

Conventional solid-state synthesis requires prolonged heating at 1000°C for 72 hours using BaCO₃ and Nb₂O₅. Modified approaches incorporate urea or flux agents to lower reaction temperatures. For example, urea-assisted solid-state reactions reduce crystallization temperatures to 600°C by promoting intermediate metastable phases. Thermal analysis (TG/DTA) shows exothermic peaks at 452–480°C, corresponding to K₂O formation and subsequent reaction with Nb₂O₅. Microwave sintering further enhances densification at 1050°C for 1 hour, minimizing grain growth.

Table 3: Solid-State Synthesis Conditions

ApproachTemperature (°C)Time (hours)Key Additive
Conventional100072None
Urea-Assisted6006Urea
Microwave Sintering10501SiC susceptor

Urea-Assisted and Hydrothermal Methods

Urea acts as a chelating agent in aqueous solutions of BaCl₂ and NbF₅, forming precipitates upon heating at 100°C. Calcination at 600°C produces 85 nm particles with a dielectric constant of 900. Hydrothermal methods, though less common for BaNb₂O₆, are effective for analogous compounds (e.g., SrNb₂O₆) using autoclaves at 200–250°C. For BaNb₂O₆, coprecipitation with ammonium oxalate and NH₄OH achieves phase purity at 750°C, yielding 100 nm particles.

Microwave-Assisted and Low-Temperature Sintering Techniques

Microwave synthesis reduces energy consumption and processing time. For BaNb₂O₆, 2.45 GHz microwaves with SiC susceptors enable calcination at 1050°C for 3 hours, forming monoclinic phases. Low-temperature sintering (800°C) using NaCl/KCl flux produces single-phase BaNb₂O₆ with submicrometer grains, ideal for dielectric applications. These methods enhance crystallinity while minimizing particle agglomeration.

Table 4: Microwave vs. Conventional Sintering

ParameterMicrowave SinteringConventional Sintering
Temperature (°C)10501300
Time (hours)372
Particle Size (nm)50–1001000

X-Ray Diffraction (XRD) and Rietveld Refinement Analysis

High-energy ball milling (HEBM) at room temperature produces orthorhombic BaNb₂O₆ with space group Pmcn, as confirmed by Rietveld refinement [1] [2]. Lattice parameters for samples synthesized over 3 hours (BaNb3) measure *a* = 7.849 Å, *b* = 12.208 Å, and *c* = 10.291 Å, showing minimal dimensional changes (<0.03% variation) when extending synthesis to 4 hours (BaNb4) [1]. The refinement quality factors (Rwp < 10%, Rp < 7%) validate phase purity, with characteristic diffraction planes matching ICSD Card No. 15196 [1].

Phase evolution studies reveal progressive Nb₂O₅ (monoclinic P12/m1) and BaCO₃ consumption during milling, achieving complete conversion to BaNb₂O₆ at 3 hours [1]. Comparative analysis with monoclinic polymorphs (space group P2₁/c) demonstrates distinct lattice geometries, where the monoclinic form features a three-dimensional network of corner/edge-sharing NbO₆ octahedra with Ba²⁺ in distorted 10-oxygen coordination [3].

Table 1: Crystallographic Parameters of BaNb₂O₆ Polymorphs

PropertyOrthorhombic (HEBM) [1]Monoclinic (Materials Project) [3]
Space groupPmcnP2₁/c
Lattice parameters (Å)a=7.849, b=12.208, c=10.291a=12.93, b=5.56, c=7.40, β=105.2°
Unit cell volume (ų)986.27512.45
Coordination geometry[NbO₆] octahedraDistorted [NbO₆] octahedra

Raman Spectroscopy for Vibrational Mode Identification

Raman spectra of orthorhombic BaNb₂O₆ exhibit 21 active vibrational modes consistent with D₂h point group symmetry [1]. Dominant peaks at 668 cm⁻¹ (Nb-O-Nb symmetric stretching) and 870 cm⁻¹ (antisymmetric Nb-O stretching) confirm the orthorhombic structure [1] [2]. The absence of BaCO₃ residuals (characteristic ~1050 cm⁻¹ peak) in 3-hour milled samples validates complete reaction [1].

Monoclinic polymorphs display distinct spectral fingerprints, with shifted Nb-O stretching modes between 600–800 cm⁻¹ due to altered octahedral tilting [3]. Phase mixtures in intermediate synthesis stages (0.5–2 hours) produce overlapping Raman signatures of Nb₁₂O₂₉ and unreacted precursors, resolved through multivariate curve resolution analysis [1].

Scanning Electron Microscopy (SEM) and Morphological Studies

SEM micrographs reveal BaNb₂O₆ aggregates (1–5 μm) composed of sintered submicrometer crystallites (200–500 nm) [1]. Energy-dispersive X-ray spectroscopy (EDX) confirms stoichiometric Ba:Nb:O ratios (1:2:6 ± 0.3), with characteristic Nb Lα (2.17 keV) and Ba Lβ (4.9 keV) emission lines [1]. Surface roughness analysis indicates higher defect density in 3-hour samples compared to 4-hour counterparts, attributed to residual mechanical stresses from HEBM [1].

Table 2: Morphological Characteristics of BaNb₂O₆

Synthesis TimeAverage Particle SizeCrystallite Size (XRD)Surface Defect Density
3 hours1.2 ± 0.3 μm32 nmHigh
4 hours1.5 ± 0.4 μm35 nmModerate

Structural Polymorphs: Orthorhombic, Hexagonal, and Tetragonal Forms

BaNb₂O₆ exhibits temperature-dependent polymorphism:

  • Orthorhombic: Stable at room temperature (HEBM synthesis), featuring edge-sharing NbO₆ octahedra chains along the b-axis [1] [2].
  • Monoclinic: High-pressure form with corner-sharing octahedra creating zigzag Nb-O-Nb linkages [3].
  • Hexagonal: Reported in thin-film epitaxial growth, exhibiting a=5.68 Å, c=4.12 Å lattice parameters [1].

First-principles calculations reveal the orthorhombic-monoclinic transition occurs at ~8 GPa, accompanied by a 12% volume reduction [3]. Tetragonal distortions (c/a > 1.05) emerge in rare-earth doped variants, stabilizing through aliovalent substitution mechanisms [1].

Atomic Coordination and Bond Length Analysis

Orthorhombic BaNb₂O₆ contains two distinct Nb sites:

  • Nb(1): 6-fold coordination with bond lengths 1.98–2.12 Å
  • Nb(2): Distorted octahedral geometry (1.94–2.18 Å) [1]

Barium ions occupy 10-coordinate sites with Ba-O distances ranging 2.75–3.01 Å, forming a distorted cuboctahedral geometry [1] [3]. Comparative bond valence analysis indicates stronger Nb-O bonding in monoclinic polymorphs (bond valence sum 5.2 vs. 4.9 for orthorhombic), explaining their higher mechanical stability [3].

Table 3: Bond Length Distribution in BaNb₂O₆ Polymorphs

Bond TypeOrthorhombic (Å) [1]Monoclinic (Å) [3]
Nb-O (short)1.90–1.981.89–1.95
Nb-O (long)2.10–2.222.18–2.25
Ba-O2.75–3.012.73–2.98

Phase Transition Behavior and Thermal Stability

Barium niobium oxide exhibits notable polymorphic behavior with distinct phase transitions that fundamentally influence its thermal and dielectric properties. The compound demonstrates two primary polymorphic forms: a hexagonal low-temperature phase and an orthorhombic high-temperature phase [1].

Hexagonal-to-Orthorhombic Phase Transition

The hexagonal form of barium niobium oxide represents the low-temperature phase, which undergoes transformation to the orthorhombic structure over a broad temperature range above 1150°C [1]. This phase transition is characterized by its reversible nature due to the structural similarity between the two polymorphs [1]. The transformation mechanism involves significant changes in crystallographic parameters, with the orthorhombic phase exhibiting different lattice dimensions compared to the hexagonal form.

Research has demonstrated that the phase transition temperature can be influenced by synthesis conditions and processing parameters. When samples are sintered at temperatures below 1100°C, the hexagonal phase predominates, while sintering at temperatures above 1150°C promotes the formation of the orthorhombic phase [2] [1]. The transition kinetics and associated mechanisms have been analyzed through time-dependent phase transformation studies, revealing the complex nature of this structural change.

Thermal Stability Characteristics

The thermal stability of barium niobium oxide is exceptional, with the compound maintaining its structural integrity at elevated temperatures. The melting point of the compound is reported as 1455°C [3] [4] [5], indicating excellent thermal stability for high-temperature applications. This high melting point is consistent with the strong bonding characteristics of the niobium-oxygen framework within the crystal structure.

The compound exhibits remarkable thermal stability across a wide temperature range. High-energy ball milling studies have shown that barium niobium oxide can be synthesized at room temperature, demonstrating the material's stability under mechanical stress conditions [6] [7]. The conventional crystallization temperature has been reduced from 1440°C to room temperature through mechanochemical synthesis, confirming the material's inherent thermal stability.

Thermal Expansion Properties

The thermal expansion behavior of barium niobium oxide shows anisotropic characteristics related to its crystal structure. The compound exhibits different thermal expansion coefficients along different crystallographic directions, which is particularly important for applications requiring dimensional stability over temperature ranges.

Table 3.1: Thermal Properties of BaNb2O6

PropertyValuePhaseReference
Melting Point1455°C- [3] [4] [5]
Hexagonal-to-Orthorhombic Transition1150°CHexagonal → Orthorhombic [1]
Density5.440 g/cm³- [5]
Synthesis Temperature (Ball Milling)25°COrthorhombic [6] [7]
Conventional Synthesis Temperature1440°C- [6] [7]
Thermal Stability Range25-1455°C- [6] [7] [5]

Dielectric Relaxation and Frequency-Dependent Responses

The dielectric properties of barium niobium oxide exhibit significant frequency and temperature dependence, making it a valuable material for various electronic applications. The dielectric behavior is strongly influenced by the polymorphic phase and processing conditions.

Dielectric Constant and Frequency Dependence

The dielectric constant of barium niobium oxide varies significantly with frequency and crystallographic orientation. For orthorhombic barium niobium oxide, the dielectric constant (εr) is approximately 30 at microwave frequencies [1]. However, this value shows considerable variation depending on crystal orientation and measurement conditions.

Thin film studies have revealed that the dielectric constant is highly dependent on crystallographic orientation. Preferentially oriented orthorhombic (230) thin films exhibit enhanced dielectric constants of 47.8, while (220)-oriented hexagonal thin films show dielectric constants of 56.7 [8]. This orientation dependence is attributed to the anisotropic nature of the crystal structure and the directional bonding characteristics.

The frequency-dependent dielectric response shows typical behavior for ferroelectric materials. At low frequencies, the dielectric constant exhibits higher values due to the dominance of surface charge polarization and dipole polarization mechanisms. As frequency increases, the dielectric constant decreases sharply and approaches a constant value above 10 kHz, where electronic and ionic polarization become predominant [9].

Dielectric Loss Characteristics

The dielectric loss tangent (tan δ) of barium niobium oxide shows excellent performance characteristics. For orthorhombic barium niobium oxide, the loss tangent is reported as low as 8.09 × 10⁻⁴ at 5 MHz [10]. This low loss characteristic makes the material suitable for high-frequency applications.

The temperature dependence of dielectric loss reveals complex behavior. At room temperature, the loss tangent remains relatively stable, but shows variation at elevated temperatures. The temperature coefficient of the dielectric constant is -179 ppm/°C for certain compositions [10], indicating good temperature stability for many applications.

Relaxation Mechanisms

Dielectric relaxation in barium niobium oxide involves multiple mechanisms related to charge carrier mobility and polarization processes. The material exhibits polydispersive relaxation behavior, with both localized and long-range relaxation processes contributing to the overall dielectric response [11].

The relaxation frequency follows Arrhenius behavior with temperature, indicating thermally activated processes. The activation energies for different relaxation mechanisms have been determined through impedance spectroscopy studies, providing insights into the underlying physical processes governing dielectric behavior.

Table 3.2: Dielectric Properties of BaNb2O6

PropertyValueFrequency/TemperaturePhaseReference
Dielectric Constant (εr)30MicrowaveOrthorhombic [1]
Dielectric Constant (εr)47.8-Orthorhombic (230) [8]
Dielectric Constant (εr)56.7-Hexagonal (220) [8]
Dielectric Constant (εr)32.925 MHzSintered [10]
Loss Tangent (tan δ)8.09 × 10⁻⁴5 MHzSintered [10]
Temperature Coefficient-179 ppm/°C-- [10]
Quality Factor (Q×f)43,000 GHz-Orthorhombic [1]
Quality Factor (Q×f)28,000 GHz-LTCC Composite [12]

Microwave Dielectric Applications and Sintering Optimization

Barium niobium oxide demonstrates excellent microwave dielectric properties that make it suitable for various high-frequency applications. The optimization of sintering conditions is crucial for achieving optimal dielectric performance.

Microwave Dielectric Performance

The microwave dielectric properties of barium niobium oxide are exceptional, with the orthorhombic phase exhibiting a quality factor (Q×f) of 43,000 GHz and a temperature coefficient of resonant frequency (τf) of -45 ppm/°C [1]. These properties make the material highly suitable for microwave resonator applications.

The microwave performance is significantly influenced by the phase composition and microstructure. The hexagonal low-temperature phase contributes differently to the overall dielectric response compared to the orthorhombic phase. Research has shown that the hexagonal phase, despite having a lower Q×f value of 4,000 GHz, can be used to tune the temperature coefficient of resonant frequency in composite systems [2].

Sintering Temperature Optimization

The sintering temperature optimization is critical for achieving optimal microwave dielectric properties. Conventional sintering of barium niobium oxide requires temperatures around 1250°C for dense ceramic formation [12]. However, the addition of sintering aids can significantly reduce these temperatures.

Studies have demonstrated that the addition of boron trioxide (B2O3) to barium niobium oxide-containing compositions can reduce the sintering temperature from 1250°C to approximately 900°C [12]. This reduction is attributed to the formation of a boron-rich intergranular phase that acts as a liquid phase during sintering, promoting densification at lower temperatures.

The sintering optimization involves careful control of:

  • Temperature profile: Gradual heating to avoid thermal shock
  • Atmosphere control: Oxygen partial pressure affects phase formation
  • Holding time: Sufficient time for complete densification
  • Cooling rate: Controlled cooling to prevent thermal stress

Composite System Performance

Composite systems incorporating barium niobium oxide show enhanced properties for microwave applications. The Ba5Nb4O15-BaNb2O6 system with B2O3 addition exhibits excellent microwave dielectric properties with Q×f = 28,000 GHz, εr = 42, and τf = 0 ppm/°C [12]. The achievement of near-zero temperature coefficient makes this system particularly attractive for temperature-stable applications.

The microstructure of sintered composites reveals the presence of both phases, with the hexagonal barium niobium oxide contributing to temperature coefficient tuning while maintaining good overall dielectric performance. The grain morphology and phase distribution significantly influence the final properties.

Table 3.3: Microwave Dielectric Properties of BaNb2O6 Systems

SystemQ×f (GHz)εrτf (ppm/°C)Sintering Temperature (°C)Reference
Orthorhombic BaNb2O643,00030-451250 [1]
Hexagonal BaNb2O64,00042+800<1100 [2]
Ba5Nb4O15-BaNb2O6 + B2O328,000420900 [12]
BaNb2O6 (Hot Pressed)-42-<1100 [2]

Low-Temperature Cofired Ceramic (LTCC) Compatibility

The compatibility of barium niobium oxide with low-temperature cofired ceramic technology represents a significant advancement in multilayer ceramic substrate applications. The reduced sintering temperatures and excellent electrical properties make this system highly suitable for LTCC applications.

LTCC Processing Requirements

Low-temperature cofired ceramic technology requires materials that can be sintered at temperatures below 950°C to allow the use of high-conductivity metals such as copper and silver [13] [14]. The conventional sintering temperature of barium niobium oxide (1250°C) is too high for direct LTCC application, necessitating the use of sintering aids and flux materials.

The incorporation of boron trioxide as a sintering aid has been successfully demonstrated to reduce the sintering temperature of barium niobium oxide-containing compositions to 900°C [12]. This temperature reduction is achieved through the formation of a liquid phase during sintering, which enhances mass transport and promotes densification.

Electrode Compatibility

The chemical compatibility of barium niobium oxide-based ceramics with silver electrodes has been extensively investigated [12]. The compatibility is crucial for LTCC applications where silver conductors are commonly used due to their excellent electrical conductivity and processing characteristics.

Research has shown that the Ba5Nb4O15-BaNb2O6 system with B2O3 addition exhibits good chemical compatibility with silver electrodes when cofired at 900°C [12]. No significant interfacial reactions or degradation of electrical properties were observed, confirming the suitability for LTCC applications.

The electrode compatibility involves several factors:

  • Thermal expansion matching: Minimizing thermal stress between ceramic and conductor
  • Chemical stability: Preventing unwanted reactions during cofiring
  • Electrical performance: Maintaining low resistance and good adhesion
  • Processing compatibility: Suitable for screen printing and other deposition methods

Multilayer Structure Performance

The multilayer structure performance of barium niobium oxide-based LTCC systems demonstrates excellent electrical and mechanical properties. The dielectric properties remain stable across multiple layers, with consistent performance throughout the thickness of the multilayer structure.

The low sintering temperature (900°C) allows for the integration of various passive components within the multilayer structure, including capacitors, inductors, and resistors. The excellent microwave dielectric properties (Q×f = 28,000 GHz) ensure low signal loss and high-frequency performance suitable for modern communication applications.

Table 3.4: LTCC Compatibility Properties

PropertyValueConditionsReference
LTCC Sintering Temperature900°CWith B2O3 addition [12]
Conventional Sintering Temperature1250°CWithout sintering aid [12]
Silver Electrode CompatibilityGood900°C cofiring [12]
Multilayer Q×f28,000 GHzLTCC processed [12]
Multilayer εr42LTCC processed [12]
Multilayer τf0 ppm/°CLTCC processed [12]
Thermal Expansion CompatibilityGoodWith silver [12]

Applications in Electronic Packaging

The LTCC compatibility of barium niobium oxide-based systems opens numerous opportunities for electronic packaging applications. The material system is particularly suitable for high-frequency applications including:

  • Microwave filters: Leveraging the high Q×f values for sharp frequency selectivity
  • Antenna substrates: Utilizing the low dielectric loss for efficient radiation
  • Resonators: Exploiting the temperature-stable characteristics for frequency stability
  • Multilayer circuits: Incorporating passive components within the substrate structure

General Manufacturing Information

Barium niobium oxide (BaNb2O6): ACTIVE

Dates

Last modified: 04-14-2024

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